But-3-yne-1-sulfonyl chloride

Description

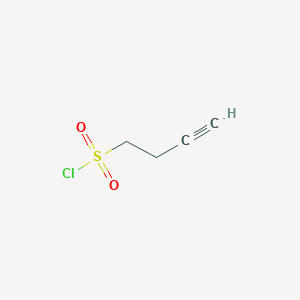

Structure

2D Structure

Properties

IUPAC Name |

but-3-yne-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2S/c1-2-3-4-8(5,6)7/h1H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRHSVMNAYQMBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309150 | |

| Record name | 3-Butyne-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936644-39-2 | |

| Record name | 3-Butyne-1-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936644-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butyne-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | but-3-yne-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Findings on But 3 Yne 1 Sulfonyl Chloride

Synthesis of this compound

A documented synthesis of this compound involves the treatment of its corresponding sulfonic acid salt with a chlorinating agent. rsc.org The precursor, but-3-yne-1-sulfonic acid sodium salt, can be prepared from S-but-3-ynyl thioacetate (B1230152) through an oxidation and neutralization sequence.

Table 2: Synthetic Route to this compound rsc.org

| Step | Reactant(s) | Reagents | Product |

|---|---|---|---|

| 1 | Thioacetic acid S-but-3-ynyl ester | 1. Hydrogen peroxide, Acetic acid 2. Sodium hydroxide | But-3-yne-1-sulfonic acid sodium salt |

| 2 | But-3-yne-1-sulfonic acid sodium salt | Thionyl chloride, Dimethylformamide (cat.), Dichloromethane (B109758) | This compound |

In a typical procedure for the final step, a suspension of but-3-yne-1-sulfonic acid sodium salt in dichloromethane and thionyl chloride is treated with a catalytic amount of dimethylformamide and refluxed. rsc.org After the reaction is complete, the mixture is concentrated under vacuum to yield the crude sulfonyl chloride. rsc.org

Application in the Synthesis of Sulfonamides

The utility of this compound as a bifunctional precursor is demonstrated in its reaction with amines to form alkynyl sulfonamides. For instance, it has been reacted with 4-(N-Boc-amino)piperidine in the presence of triethylamine. googleapis.comgoogle.com In this reaction, the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride to form a stable sulfonamide bond. googleapis.comgoogle.com The terminal alkyne group remains intact throughout this process, available for subsequent synthetic manipulations. This showcases the compound's ability to act as a linchpin, first connecting to one part of a molecule via sulfonamide formation and then allowing for the attachment of another fragment through alkyne chemistry.

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound, a specialized bifunctional reagent featuring both a terminal alkyne and a sulfonyl chloride moiety, relies on established yet carefully adapted chemical transformations. The inherent reactivity of the sulfonyl chloride group and the triple bond necessitates strategic selection of synthetic routes to ensure the integrity of both functionalities. This article details the primary methodologies applicable to the preparation of this target compound and its unsaturated analogs.

Reactivity and Transformational Pathways of But 3 Yne 1 Sulfonyl Chloride

Radical-Mediated Processes Involving But-3-yne-1-sulfonyl Chloride as a Precursor

The presence of the but-3-yne moiety allows this sulfonyl chloride to engage in various radical reactions. The generation of sulfonyl radicals from sulfonyl chlorides is a common strategy in organic synthesis. nih.govrsc.orgcam.ac.uk These radicals can then participate in a range of transformations, including addition reactions and difunctionalizations of unsaturated systems. nih.govnih.gov

Mechanisms of Sulfonyl Radical Generation and Subsequent Addition Reactions

Sulfonyl radicals are typically generated from sulfonyl chlorides through processes like photoredox catalysis or transition-metal catalysis. rsc.orgcam.ac.ukrsc.org For instance, a photocatalyst, upon excitation by visible light, can react with a sulfonyl chloride to produce a sulfonyl radical. nih.govcam.ac.uk Another method involves the use of a copper(I) species, which can react with a sulfonyl chloride to generate a sulfonyl radical and a copper(II) species. nih.govmdpi.com

Once generated, the sulfonyl radical can add to unsaturated systems like alkenes and alkynes. nih.govresearchgate.net In the context of this compound, the internally generated sulfonyl radical could potentially add to another molecule of this compound or other unsaturated compounds present in the reaction mixture. The addition of a sulfonyl radical to an alkyne typically yields a vinyl radical, which can then undergo further reactions. rsc.orgnih.gov

Atom Transfer Radical Addition (ATRA) Reactions of the Compound

Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net In a typical copper-catalyzed ATRA reaction, a radical is generated from a precursor, adds to an alkene, and the resulting radical intermediate is then trapped by a halogen atom from the copper catalyst. rsc.orguni-regensburg.de

Fluoroalkylsulfonyl chlorides have been successfully used in copper-mediated ATRA reactions with electron-deficient alkenes under photochemical conditions. nih.gov This suggests that this compound could potentially undergo similar transformations. The process would involve the generation of a but-3-yne-1-sulfonyl radical, its addition to an alkene, and subsequent chlorine atom transfer from a copper(II) chloride complex to afford an α-chloro-β-sulfonylated product. uni-regensburg.denih.gov

Radical-Mediated Difunctionalization of Unsaturated Systems

This compound can serve as a precursor for the difunctionalization of unsaturated systems, such as 1,3-enynes. nih.gov In these reactions, a sulfonyl radical is first generated from the sulfonyl chloride. This radical then adds to the alkene moiety of the 1,3-enyne to produce an allenyl radical. nih.govmdpi.com This intermediate can then be trapped by another species to introduce a second functional group. For example, in a copper-catalyzed reaction, the allenyl radical can coordinate with a copper(II) species and then react with a nucleophile, such as a cyanide source, to yield a sulfonyl-containing allenic nitrile after reductive elimination. nih.govmdpi.com This strategy allows for the simultaneous introduction of a sulfonyl group and another functional group across a π-system. mdpi.com

Nucleophilic Reactivity of the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a strong electrophile and is readily attacked by nucleophiles. This reactivity is central to the synthesis of important classes of compounds such as sulfonamides and sulfonate esters. eurjchem.com

Formation of Sulfonamides through Aminolysis

The reaction of sulfonyl chlorides with primary or secondary amines, a process known as aminolysis, is a classical and widely used method for the synthesis of sulfonamides. nih.govgoogle.com This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.

In the case of this compound, reaction with an amine would lead to the formation of the corresponding N-substituted but-3-yne-1-sulfonamide. The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

Table 1: Examples of Aminolysis Reactions with Sulfonyl Chlorides

| Sulfonyl Chloride | Amine | Product |

| Benzenesulfonyl chloride | Aniline | N-Phenylbenzenesulfonamide |

| p-Toluenesulfonyl chloride | Benzylamine | N-Benzyl-4-methylbenzenesulfonamide |

| This compound | Piperidine (B6355638) | 1-(But-3-yn-1-ylsulfonyl)piperidine |

Synthesis of Sulfonate Esters via Alcoholysis

Similarly to aminolysis, sulfonyl chlorides react with alcohols in a process called alcoholysis to form sulfonate esters. eurjchem.comlibretexts.org This reaction is also typically carried out in the presence of a base, such as pyridine (B92270), to scavenge the HCl produced. youtube.com

The reaction of this compound with an alcohol would yield the corresponding but-3-yne-1-sulfonate ester. The mechanism is analogous to that of aminolysis, involving nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride. youtube.com Sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution reactions. libretexts.org

Table 2: Examples of Alcoholysis Reactions with Sulfonyl Chlorides

| Sulfonyl Chloride | Alcohol | Product |

| Methanesulfonyl chloride | Ethanol | Ethyl methanesulfonate |

| Trifluoromethanesulfonyl chloride | Methanol | Methyl trifluoromethanesulfonate |

| This compound | Propan-2-ol | Isopropyl but-3-yne-1-sulfonate |

Reactions with Carbon-Based Nucleophiles and Organometallic Reagents

The electrophilic nature of the sulfonyl chloride group in this compound makes it susceptible to attack by various carbon-based nucleophiles. Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that readily react with sulfonyl chlorides. libretexts.orgyoutube.com The reaction typically proceeds through a nucleophilic acyl substitution-type mechanism, where the organometallic reagent adds to the sulfonyl group, followed by the elimination of the chloride ion. youtube.com This process results in the formation of a new carbon-sulfur bond, yielding sulfones.

However, the high reactivity of these organometallic reagents can sometimes lead to side reactions, especially with the terminal alkyne functionality. masterorganicchemistry.com The acidic proton of the terminal alkyne can be abstracted by the strongly basic organometallic reagent, leading to the formation of an acetylide. masterorganicchemistry.com This competing acid-base reaction can reduce the yield of the desired sulfonylation product. To circumvent this, less reactive organometallic reagents like lithium dialkylcuprates (Gilman reagents) can be employed. youtube.com These reagents are generally less basic and exhibit a higher propensity for conjugate addition, which in this case, would be the desired reaction at the sulfonyl chloride. acs.org

The terminal alkyne itself can act as a carbon nucleophile after deprotonation with a strong base to form an acetylide. masterorganicchemistry.com This acetylide can then participate in various carbon-carbon bond-forming reactions. For instance, it can react with alkyl halides in an SN2 reaction to extend the carbon chain. masterorganicchemistry.com

Metal-Catalyzed Transformations Utilizing this compound

The dual functionality of this compound makes it an excellent substrate for a variety of metal-catalyzed reactions, enabling the construction of complex molecular architectures.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds. Specifically, the sulfonylarylation of alkynes using sulfonyl chlorides and arylboronic acids has been a subject of significant research. nih.govrsc.orgrsc.org While direct examples involving this compound are not explicitly detailed in the provided search results, the general mechanism for nickel-catalyzed sulfonylarylation of 1,3-enynes provides a strong model for its potential reactivity. nih.govrsc.orgrsc.orgresearchgate.net In these reactions, a nickel(0) catalyst is believed to oxidatively add to the sulfonyl chloride, generating a nickel(II) intermediate. This intermediate can then undergo a series of steps involving the alkyne and the arylboronic acid to ultimately form a sulfonylarylated product. rsc.org A key aspect of these reactions is the generation of a sulfonyl radical, which can then add across the alkyne. rsc.orgresearchgate.net

A recent study on the nickel-catalyzed regiodivergent sulfonylarylation of 1,3-enynes demonstrates the versatility of sulfonyl chlorides in such transformations. nih.govrsc.orgrsc.org This work highlights the ability to control the regioselectivity of the addition to furnish either allenyl or dienyl sulfones, depending on the substrate. nih.govrsc.orgrsc.org

Table 1: Key Features of Nickel-Catalyzed Sulfonylarylation of Unsaturated Systems

| Feature | Description | Reference |

| Catalyst | Typically a Nickel(0) species, often generated in situ. | researchgate.net |

| Sulfonyl Source | Sulfonyl chlorides are commonly used as they are stable and readily available. | rsc.org |

| Aryl Source | Arylboronic acids are frequently employed as the coupling partner. | nih.govrsc.orgrsc.org |

| Mechanism | Believed to proceed via a radical pathway involving a sulfonyl radical. | rsc.orgresearchgate.net |

| Products | Leads to the formation of vinyl sulfones or other functionalized sulfone derivatives. | researchgate.net |

The sulfonyl chloride moiety of this compound serves as an excellent electrophile in various coupling reactions. magtech.com.cn It can react with a wide range of nucleophiles, including organozinc reagents in the presence of a copper catalyst. beilstein-journals.org This type of coupling provides a direct route to the formation of sulfones.

Furthermore, the electrophilic nature of the sulfur atom is central to its reactivity. In transition metal-catalyzed cross-coupling reactions, the sulfonyl chloride can be activated by the metal center, making it more susceptible to nucleophilic attack. researchgate.net This activation is a key step in many of the catalytic cycles involving sulfonyl chlorides. researchgate.net

While direct evidence for cascade reactions of this compound involving metal carbenoids is not explicitly available in the provided results, the reactivity of related alkyne-containing structures suggests this possibility. Metal carbenoids, often generated from diazo compounds in the presence of rhodium or copper catalysts, are highly reactive intermediates. researchgate.net These carbenoids can react with alkynes to initiate cascade sequences, leading to the formation of complex heterocyclic structures. thieme-connect.comvu.nl

For instance, N-sulfonyl-1,2,3-triazoles can serve as precursors to metal-bound imino carbenes, which then undergo various transformations. researchgate.net Given that the alkyne in this compound can participate in cycloadditions to form triazoles, a subsequent metal-catalyzed cascade reaction could be envisioned. The sulfonyl group could potentially influence the reactivity and stability of the intermediates in such a cascade.

Cycloaddition and Related Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne of this compound is a key functional group for participating in cycloaddition reactions, providing a powerful method for the construction of heterocyclic rings.

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted-1,2,3-triazoles. acs.orgnih.govacs.org The terminal alkyne of this compound is an ideal substrate for this transformation. The reaction involves the coupling of the alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst. acs.org

The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. nih.govbham.ac.uk This makes it an exceptionally powerful tool for the functionalization of this compound. By reacting it with various azides, a diverse library of triazole-containing sulfonyl chlorides can be synthesized. These products can then be used in further synthetic manipulations, leveraging the reactivity of the sulfonyl chloride group.

When sulfonyl azides are used in CuAAC reactions with terminal alkynes, the initially formed N-sulfonylated triazole can be unstable. nih.gov It can undergo ring-chain isomerization to form a diazoimine intermediate, which can then lose nitrogen gas to generate a ketenimine. nih.gov This reactivity provides a pathway to even more diverse molecular structures. acs.org

Table 2: General Conditions for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

| Component | Typical Reagents/Conditions | Reference |

| Copper(I) Source | Cu(I) salts (e.g., CuI, CuBr) or in situ reduction of Cu(II) salts (e.g., CuSO₄ with sodium ascorbate). | acs.orgbham.ac.uk |

| Solvent | A variety of protic and aprotic solvents, including water, alcohols, and DMF. | nih.govacs.org |

| Temperature | Often proceeds efficiently at room temperature. | nih.gov |

| Reactants | A terminal alkyne and an organic azide. | acs.org |

Nucleophilic Conjugate Additions to the Activated Alkyne

The carbon-carbon triple bond in this compound is considered an "activated alkyne" due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group. This activation renders the β-carbon of the alkyne electrophilic and susceptible to 1,4-conjugate addition by nucleophiles, a type of reaction also known as a Michael addition. merckmillipore.comorganic-chemistry.orgacs.org While direct intermolecular conjugate addition to this compound can occur, a more synthetically powerful pathway involves a two-step, one-pot sequence.

First, a primary or secondary amine, or another suitable nucleophile, reacts with the highly electrophilic sulfonyl chloride group to form a stable sulfonamide. If the initial nucleophile contains a second nucleophilic moiety (e.g., a hydroxyl or amino group), this group can then undergo a subsequent intramolecular nucleophilic addition to the activated alkyne. This tandem reaction strategy provides an efficient route to various nitrogen- and sulfur-containing heterocycles.

The intramolecular cyclization is typically regioselective, following a 5-endo-dig or 6-exo-dig pathway depending on the structure of the linker and the reaction conditions. Gold-catalyzed cyclizations of related but-3-yn-1-amines have been shown to be effective for constructing piperidine rings. nih.govbeilstein-journals.org This suggests that sulfonamides derived from this compound could undergo similar transformations.

Table 1: Examples of Intramolecular Nucleophilic Additions in Related Alkynyl Systems

| Starting Material Type | Nucleophile | Catalyst/Conditions | Product Type | Reference |

| ε-N-Protected Propargylic Ester | Intramolecular Amine | Gold(I) Catalyst | Piperidinyl Enol Ester/Ketone | nih.govbeilstein-journals.org |

| ortho-Alkynyl-N-sulfonylaniline | Intramolecular Sulfonamide | Gold(I) Catalyst | Indole Derivative | nih.govbeilstein-journals.org |

| 1-Amino-3-alkyn-2-ol | Intramolecular Amine | Gold(I) Catalyst | Pyrrole | acs.org |

| N-Aryl Pent-4-ynamide | Intramolecular Amide | Copper(II) Acetylacetonate | Sulfonyl-functionalized Pyrrol-2-one | researchgate.net |

This table presents data from analogous systems to illustrate the potential cyclization pathways of derivatives of this compound.

Halosulfonylation Reactions of the Alkynyl Group with this compound

The halosulfonylation of alkynes is a powerful transformation that installs both a sulfonyl group and a halogen across a carbon-carbon triple bond. researchgate.net This reaction typically proceeds via a radical mechanism, where a sulfonyl radical adds to the alkyne to generate a vinyl radical intermediate. researchgate.net In the case of this compound, the presence of both the alkyne and the sulfonyl chloride within the same molecule allows for an intramolecular halosulfonylation, leading to the formation of cyclic vinyl sulfones.

This process can be initiated by radical initiators, transition metal catalysts (such as copper or iron complexes), or photoredox catalysis. researchgate.netrsc.orgrsc.org The general mechanism involves the following steps:

Generation of the Sulfonyl Radical : A catalyst or initiator facilitates the homolytic cleavage of the sulfur-chlorine bond in the sulfonyl chloride group to generate a But-3-yne-1-sulfonyl radical.

Intramolecular Radical Addition : The newly formed sulfonyl radical undergoes an intramolecular addition to the terminal alkyne. This cyclization typically follows a 5-exo-dig pathway to form a five-membered ring containing a vinyl radical.

Halogen Atom Transfer : The vinyl radical then abstracts the chlorine atom from another molecule of this compound or from a metal-chloride complex formed in the catalytic cycle. This step yields the final chlorinated cyclic sulfone product and propagates the radical chain reaction. researchgate.net

This type of radical cascade cyclization is a versatile method for constructing complex heterocyclic frameworks. acs.org Research on related alkynyl systems demonstrates the feasibility and broad scope of such transformations. rsc.orgacs.org

Table 2: Examples of Intramolecular Radical Cyclizations of Alkynyl Sulfonyl Compounds

| Substrate | Catalyst/Initiator | Conditions | Product | Reference |

| 2-Alkynylarylethers and Sulfonyl Chlorides | Visible Light (Photocatalyst-free) | 2-Methyltetrahydrofuran | Sulfonyl-functionalized Dihydrobenzofurans | acs.org |

| Alkynyl Aldehydes and Sulfonyl Chlorides | fac-Ir(ppy)₃ (Photocatalyst) | Blue LEDs, Na₂CO₃, DMA | 3-Sulfonyl Cyclopentenones | rsc.org |

| 2-Alkynylaniline Derivatives and Sulfonyl Chlorides | None (Solvent-radical relay) | Dichloroethane, 120 °C | C3-Sulfone Methylene-Substituted Indolines | acs.org |

| Pent-4-ynamides and Sulfonyl Chlorides | Cu(acac)₂ / BINAP | Dichloroethane, 120 °C | Sulfonyl-functionalized Pyrrol-2-ones | researchgate.net |

| Arenesulfonyl Chlorides and Alkynes | Copper Catalyst | Not specified | Sulfonylated Benzothiophenes | rsc.org |

This table showcases findings from similar intramolecular radical cyclizations, highlighting the conditions and diverse products achievable through pathways analogous to those available to this compound.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Radical Pathways

The general mechanism for the radical reactions of sulfonyl chlorides involves the homolytic cleavage of the sulfur-chlorine bond to generate a sulfonyl radical. This can be initiated by light, heat, or a radical initiator. The resulting sulfonyl radical can then participate in a variety of transformations, including addition to unsaturated bonds and cyclization reactions.

Single Electron Transfer (SET) Processes and Radical Chain Propagation

For sulfonyl chlorides in general, single electron transfer (SET) processes are a recognized pathway for the initiation of radical reactions. An electron donor can transfer an electron to the sulfonyl chloride, leading to the formation of a radical anion which then fragments to produce a sulfonyl radical and a chloride anion. This sulfonyl radical can then propagate a radical chain reaction. However, specific studies detailing SET processes for But-3-yne-1-sulfonyl chloride are not readily found.

Characterization of Transient Radical Intermediates

The direct observation and characterization of the transient radical intermediates generated from this compound, such as the but-3-yne-1-sulfonyl radical, would likely require specialized spectroscopic techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. While EPR has been used to study other radical species, specific EPR data for intermediates derived from this compound are not reported in the surveyed literature.

Understanding Factors Governing Regiodivergence and Stereoselectivity in Transformations

The presence of both an alkyne and a sulfonyl chloride functional group in this compound suggests the potential for interesting and complex reactivity, including intramolecular reactions. The factors that would govern the regioselectivity (the site of reaction) and stereoselectivity (the spatial arrangement of the products) in such transformations would include the nature of the radical initiator, the reaction conditions (temperature, solvent), and the steric and electronic properties of the molecule itself. However, specific experimental studies that systematically investigate and elucidate these factors for this compound are not available.

Application of Computational Chemistry (e.g., Density Functional Theory) in Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding reaction mechanisms. DFT calculations can be used to model transition states, map reaction pathways, and calculate energy profiles, providing insights that are often difficult to obtain through experimental means alone.

Transition State Analysis and Reaction Pathway Mapping

For a molecule like this compound, DFT could be employed to analyze the transition states of various potential radical reactions, such as intramolecular cyclization. This would help in predicting the most likely reaction pathways. However, published computational studies focusing on the transition state analysis of this compound reactions are absent from the scientific record.

Energy Profile Calculations and Kinetic Modeling

By calculating the energy profiles of different reaction pathways, computational chemists can predict the thermodynamic and kinetic favorability of each route. This information is crucial for understanding and predicting the outcome of a reaction. Unfortunately, specific energy profile calculations and kinetic modeling for the radical reactions of this compound have not been reported.

Applications of But 3 Yne 1 Sulfonyl Chloride in Synthetic Organic Chemistry

Construction of Complex Sulfone-Containing Molecular Architectures

The sulfonyl chloride moiety of but-3-yne-1-sulfonyl chloride serves as a powerful electrophile for the introduction of the sulfonyl group, a key structural motif in many biologically active compounds and functional materials. The reaction of sulfonyl chlorides with carbon nucleophiles is a fundamental method for forming C-S bonds, leading to the synthesis of sulfones. mdpi.comresearchgate.net

Visible-light-mediated processes, such as photoredox catalysis, have emerged as modern methods for constructing sulfone-containing molecules from sulfonyl chlorides. organic-chemistry.org For instance, an iridium-based photoredox catalyst can facilitate the synthesis of β-hydroxysulfones from sulfonyl chlorides and styrenes in the presence of water. organic-chemistry.org While these methods are general for sulfonyl chlorides, the presence of the alkyne in this compound provides an additional handle for subsequent transformations, allowing for the incorporation of the butynylsulfone group into more complex structures. After the initial C-S bond formation, the terminal alkyne can participate in various reactions, such as cycloadditions or cross-coupling reactions, to build elaborate molecular frameworks.

Research has also demonstrated the synthesis of disubstituted methylsulfones from sulfonylhydrazones, which can be prepared from sulfonyl hydrazides, accessible from sulfonyl chlorides. mdpi.com This multi-step approach highlights the role of sulfonyl chlorides as precursors to diverse sulfone architectures.

Synthesis of Highly Functionalized Alkenes and Allenes

The dual functionality of this compound is instrumental in the synthesis of highly substituted unsaturated systems like alkenes and allenes. The terminal alkyne can be directly involved in reactions that generate these motifs.

Radical transformations of 1,3-enynes are a known route to allenes. nih.gov While this compound is not a 1,3-enyne itself, its alkyne group can be incorporated into such systems. Subsequently, radical additions, often initiated from a sulfonyl source, can lead to the formation of functionalized allenes. nih.gov For example, copper-catalyzed reactions involving sulfonyl iodides (derivable from sulfonyl chlorides) with 1,3-enynes have been developed for the synthesis of allenyl halides. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions provide a direct pathway to highly functionalized allenes. nih.gov These methods often involve the coupling of organometallic species with suitable electrophiles. The alkyne moiety of this compound can be converted into an allenyl/propargyl-lithium species, which can then be coupled with aryl bromides in the presence of a palladium catalyst to yield tri- and tetrasubstituted allenes. nih.gov The sulfonyl group remains intact during this process, resulting in highly functionalized sulfonyl-containing allenes.

Role as a Derivatization Reagent in Advanced Chemical Transformations

The high reactivity of the sulfonyl chloride group makes it an excellent electrophilic handle for derivatization. It readily reacts with a wide range of nucleophiles, a property that is exploited in various chemical transformations and analytical applications. nih.gov

In modern synthetic chemistry, methodologies have been developed to convert primary sulfonamides back into sulfonyl chlorides under mild conditions, a process termed late-stage functionalization. nih.govresearchgate.net This strategy allows for the diversification of complex molecules already containing a sulfonamide group. A primary sulfonamide derived from this compound could be activated by a pyrylium (B1242799) salt (Pyry-BF₄) to regenerate the sulfonyl chloride in situ. nih.gov This regenerated electrophile can then react with various nucleophiles to produce complex sulfonamides, sulfonates, and other sulfur-containing compounds, all while preserving the valuable alkyne functionality for further manipulation. nih.govresearchgate.net

This reagent's utility also extends to analytical chemistry. Derivatization reagents containing a sulfonyl moiety are used to tag molecules, such as amino acids, for detection by methods like ultra-high-performance liquid chromatography with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS). mdpi.com The this compound can react with amino groups to form stable sulfonamides, and the alkyne can be used for "click" chemistry attachment of a reporter tag, facilitating sensitive and selective analysis.

Utility in Heterocycle Synthesis

The combination of an electrophilic sulfonyl chloride and a nucleophilic alkyne partner makes this compound a valuable building block for constructing heterocyclic rings.

Sulfonamide-Derived Scaffolds: The reaction between a sulfonyl chloride and an amine is the most common method for synthesizing sulfonamides, which are crucial scaffolds in medicinal chemistry. researchgate.net this compound can react with amines that also contain an unsaturated moiety (an alkene or another alkyne) to create precursors for intramolecular cyclization. Electrophilic or radical-mediated cyclization of these unsaturated sulfonamides is a powerful tool for constructing a variety of nitrogen-containing heterocycles, such as pyrrolidines and piperazines. mdpi.combenthamscience.com The specific outcome often depends on the reaction conditions, including the choice of oxidant or catalyst. benthamscience.com

Triazoles: The terminal alkyne of this compound is an ideal substrate for 1,3-dipolar cycloaddition reactions with azides, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govmdpi.com To synthesize 1-sulfonyl-1,2,3-triazoles, the sulfonyl chloride is first converted to a sulfonyl azide (B81097). nih.govnih.gov This sulfonyl azide can then react with an alkyne. Alternatively, this compound can first be reacted with an amine to form a sulfonamide, and the resulting alkynyl sulfonamide can then undergo CuAAC with an organic azide. This latter approach leads to the formation of a 1,2,3-triazole ring linked to a sulfonamide scaffold, a common structural motif in pharmaceuticals. An efficient method for this transformation uses a copper(I) thiophene-2-carboxylate (B1233283) (CuTC) catalyst, which works well for a range of alkynes under aqueous conditions at room temperature. nih.govnih.gov

Table 1: Synthesis of 1-Sulfonyl-1,2,3-triazoles via CuAAC

| Entry | Alkyne Substrate | Azide Substrate | Catalyst | Solvent | Yield |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | Tosyl Azide | CuTC (10 mol%) | H₂O | Good |

| 2 | 1-Octyne | Tosyl Azide | CuTC (10 mol%) | H₂O | Good |

| 3 | Ethyl ethynyl (B1212043) ether | Tosyl Azide | CuTC (10 mol%) | H₂O | Good |

This table represents typical results for the CuAAC reaction to form sulfonyl triazoles, as described in the literature. nih.gov

Sultones: Sultones are cyclic sulfonic esters that can be synthesized through various methods, including the intramolecular cyclization of halo-alcohols followed by oxidation, or via cycloaddition reactions. doi.org The structure of this compound does not lend itself directly to the most common sultone syntheses. However, related unsaturated sulfonyl chlorides are precursors to sultones. For example, dehydrochlorination of α,β-epoxy sulfonyl chlorides can lead to the formation of 1-alkene-1,3-sultones. researchgate.net While not a direct application of this compound, this illustrates the utility of the sulfonyl chloride group in forming sulfur-containing heterocycles.

Thiophenes: The synthesis of thiophenes often involves the construction of the sulfur-containing ring from acyclic precursors. While there are no direct reports detailing the use of this compound for thiophene (B33073) synthesis, its functional groups are compatible with established synthetic strategies. For instance, the alkyne could be part of a 1,4-dicarbonyl precursor, which can be treated with a sulfurating agent like Lawesson's reagent to form the thiophene ring. The sulfonyl group would be carried through the reaction sequence, yielding a sulfonyl-functionalized thiophene.

Precursor for Highly Reactive Intermediates in Catalytic Cycles

Sulfonyl chlorides can serve as precursors to highly reactive species, such as sulfonyl radicals, under photoredox or transition-metal-catalyzed conditions. These radicals can participate in a variety of catalytic cycles, including atom transfer radical addition (ATRA) reactions. organic-chemistry.org

Furthermore, 1-sulfonyl-1,2,3-triazoles, which can be synthesized using this compound derivatives, are known to be convenient precursors to reactive azavinyl carbenes. nih.gov The electron-withdrawing sulfonyl group weakens the N1–N2 bond of the triazole ring, facilitating ring-chain isomerism to form a diazoimine intermediate. This intermediate can then decompose, particularly in the presence of a transition metal catalyst, to generate a metal-stabilized azavinyl carbene. nih.gov These carbenes are highly reactive intermediates that can engage in various subsequent transformations within a catalytic cycle to build molecular complexity.

Integration into Multicomponent Reaction Sequences for Molecular Complexity Generation

This compound is a valuable building block for the synthesis of complex organic molecules through multicomponent reactions (MCRs). openaccesspub.orgnih.govresearchgate.net MCRs are one-pot processes where three or more reactants combine to form a product that incorporates portions of all the starting materials. This approach is highly efficient for creating molecular diversity and complexity in a single step. openaccesspub.orgnih.govresearchgate.netrsc.org The dual functionality of this compound, featuring both a terminal alkyne and a sulfonyl chloride group, allows for its versatile integration into various MCR sequences.

The terminal alkyne can participate in well-known MCRs, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgresearchgate.net In these reactions, the sulfonyl chloride moiety can be converted in situ to a sulfonyl azide, which then reacts with the alkyne functionality of another molecule, or vice versa. This strategy is widely used for the synthesis of N-heterocyclic compounds. researchgate.net

Furthermore, the terminal alkyne can react with sulfonyl azides and various nucleophiles, such as amines, in copper-catalyzed three-component reactions to yield complex structures like N-sulfonylamidines. openaccesspub.orgnih.govnih.govorganic-chemistry.org These reactions often proceed through a ketenimine intermediate formed from the alkyne and the sulfonyl azide. nih.govorganic-chemistry.org The versatility of this approach allows for the incorporation of a wide range of substituents, leading to the rapid generation of libraries of structurally diverse molecules. rsc.org

While specific research detailing the extensive use of this compound in a wide array of multicomponent reactions is still emerging, its structural motifs are analogous to substrates commonly and successfully employed in these complex transformations. The following tables present data from studies on related terminal alkynes and sulfonyl chlorides in multicomponent reactions, illustrating the potential applications and the types of complex molecules that can be generated.

Research Findings on Related Multicomponent Reactions

The following table summarizes the results of a copper-catalyzed three-component reaction involving a terminal alkyne, a sulfonyl azide, and an amine to produce N-sulfonylamidines. This reaction highlights the potential of this compound to act as the alkyne component.

| Alkyne | Sulfonyl Azide | Amine | Product | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | TsN3 | Piperidine (B6355638) | N-Tosyl-N'-(1-phenylvinyl)piperidine-1-carboximidamide | 95 |

| 1-Hexyne | TsN3 | Morpholine | N-Tosyl-N'-(hex-1-en-1-yl)morpholine-4-carboximidamide | 92 |

| 3,3-Dimethyl-1-butyne | TsN3 | Pyrrolidine | N-Tosyl-N'-(3,3-dimethylbut-1-en-1-yl)pyrrolidine-1-carboximidamide | 88 |

In another application, terminal alkynes can participate in multicomponent reactions with sulfonyl azides and water to form N-sulfonyl amides. nih.govelsevierpure.com This hydrative reaction is also typically catalyzed by copper and tolerates a variety of functional groups. nih.govelsevierpure.com

| Alkyne | Sulfonyl Azide | Product | Yield (%) |

|---|---|---|---|

| Phenylacetylene | TsN3 | N-(p-tolylsulfonyl)acetamide | 85 |

| 1-Octyne | BsN3 | N-(phenylsulfonyl)hexanamide | 82 |

| Cyclopropylacetylene | NsN3 | N-(p-nitrophenylsulfonyl)cyclopropanecarboxamide | 78 |

These examples demonstrate the broad scope and high efficiency of multicomponent reactions in generating molecular complexity from simple, functionalized starting materials like terminal alkynes and sulfonyl derivatives. The integration of this compound into such reaction sequences is a promising strategy for the synthesis of novel and structurally diverse chemical entities.

Synthesis and Further Functionalization of But 3 Yne 1 Sulfonyl Chloride Derivatives

Diverse Sulfonamides Derived from But-3-yne-1-sulfonyl Chloride

The synthesis of sulfonamides is a fundamental transformation in organic and medicinal chemistry, and sulfonyl chlorides are the most common precursors for this purpose. cbijournal.com The reaction of this compound with primary or secondary amines provides a direct route to a variety of N-substituted but-3-yne-1-sulfonamides. This reaction typically proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. cbijournal.com

The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or sodium carbonate, to neutralize the hydrochloric acid byproduct. cbijournal.com Primary amines are typically highly reactive in this transformation. cbijournal.com The resulting sulfonamides retain the terminal alkyne functionality, making them valuable building blocks for further elaboration, for example, in the synthesis of more complex pharmaceutical intermediates.

| Amine Reactant | Product | General Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | N-Alkyl-but-3-yne-1-sulfonamide | Base (e.g., Pyridine), 0-25 °C |

| Aniline (C₆H₅NH₂) | N-Phenyl-but-3-yne-1-sulfonamide | Base (e.g., Pyridine), 0-25 °C cbijournal.com |

| Secondary Amine (R₂NH) | N,N-Dialkyl-but-3-yne-1-sulfonamide | Base (e.g., Pyridine, Et₃N) |

| p-Toluidine (CH₃C₆H₄NH₂) | N-(p-tolyl)-but-3-yne-1-sulfonamide | Base (e.g., Pyridine), 0-25 °C cbijournal.com |

Sulfonate Esters and Their Utility as Leaving Groups or Reactive Intermediates

In addition to reacting with amines, sulfonyl chlorides readily react with alcohols in the presence of a base to form sulfonate esters. organic-chemistry.org This reaction allows for the conversion of an alcohol's hydroxyl group, which is a poor leaving group, into a sulfonate group, which is an excellent leaving group. pearson.commasterorganicchemistry.com The high stability of the resulting sulfonate anion, due to resonance delocalization of the negative charge, facilitates its departure in nucleophilic substitution and elimination reactions. masterorganicchemistry.com

The reaction of this compound with various alcohols yields the corresponding but-3-yne-1-sulfonate esters. These products are not only stable intermediates but also versatile reagents in their own right, with the butynylsulfonate moiety serving as a highly effective leaving group. masterorganicchemistry.com

| Alcohol Reactant | Product | Utility |

|---|---|---|

| Methanol (CH₃OH) | Methyl but-3-yne-1-sulfonate | Intermediate for substitution/elimination reactions |

| Ethanol (CH₃CH₂OH) | Ethyl but-3-yne-1-sulfonate | Intermediate for substitution/elimination reactions |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl but-3-yne-1-sulfonate | Intermediate for substitution/elimination reactions |

| Generic Alcohol (ROH) | Alkyl but-3-yne-1-sulfonate | Conversion of -OH to a good leaving group pearson.com |

Alkenyl Sulfones and Vinyl Sulfones Generated via Addition Reactions

The terminal alkyne of this compound and its derivatives can undergo various addition reactions to generate alkenyl and vinyl sulfones. organic-chemistry.org These functional groups are valuable in organic synthesis, often serving as Michael acceptors and dienophiles. wikipedia.org

One common method for synthesizing vinyl sulfones involves the hydrosulfonylation of alkynes. organic-chemistry.org Another approach is the metal-catalyzed direct sulfonylation of alkenes with sulfonyl chlorides. organic-chemistry.orgresearchgate.net For derivatives of this compound, the addition of various reagents across the carbon-carbon triple bond provides a direct route to these structures. For example, radical addition of thiols followed by oxidation can yield vinyl sulfones. Furthermore, transition-metal-catalyzed reactions can facilitate the addition of sulfonyl groups to the alkyne, leading to the stereoselective formation of (E)-alkenyl sulfones. organic-chemistry.org

| Reaction Type | Reagents | Product Class | Key Features |

|---|---|---|---|

| Hydrosulfonylation | Sodium arene sulfinates, Cu(OTf)₂ | Vinyl sulfones | High regio- and stereoselectivity organic-chemistry.org |

| Radical Addition | Thiols (RSH), radical initiator | Alkenyl sulfides (precursors to sulfones) | Formation of a C-S bond across the alkyne |

| Nickel-Catalyzed Sulfonylation | Alkenes, Ni catalyst, ligand | Vinyl sulfones | Direct sulfonylation of C-C multiple bonds organic-chemistry.org |

| Addition-Elimination | Sodium sulfinates, CuI-bpy, O₂ | (E)-alkenyl sulfones | Stereoselective synthesis from alkenes organic-chemistry.org |

Exploitation of the Terminal Alkyne for Click Chemistry Adducts and Other Conjugates

The presence of a terminal alkyne makes this compound an ideal substrate for "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.org The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgwikipedia.org

The thermal Huisgen 1,3-dipolar cycloaddition of an azide (B81097) to a terminal alkyne often requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgwikipedia.org In contrast, the copper(I)-catalyzed version (CuAAC) proceeds rapidly at room temperature, even in aqueous conditions, and yields the 1,4-disubstituted 1,2,3-triazole as the sole product. organic-chemistry.orgwikipedia.orgnih.gov This high regioselectivity and reliability have made CuAAC a powerful tool in drug discovery, materials science, and bioconjugation. jenabioscience.com

Reacting this compound or its derivatives (such as the corresponding sulfonamides or sulfonate esters) with an organic azide in the presence of a copper(I) catalyst affords highly functionalized 1,2,3-triazoles. The reaction is robust and tolerates a wide variety of functional groups. organic-chemistry.org

| Alkyne Substrate | Azide Reactant (R-N₃) | Product | Catalyst System |

|---|---|---|---|

| This compound | Benzyl Azide | 1-(4-(Benzyl)-1H-1,2,3-triazol-1-yl)butane-4-sulfonyl chloride | Cu(I) source (e.g., CuI or CuSO₄/Sodium Ascorbate) wikipedia.org |

| N-Alkyl-but-3-yne-1-sulfonamide | Alkyl Azide | N-Alkyl-1-(4-(alkyl)-1H-1,2,3-triazol-1-yl)butane-4-sulfonamide | Cu(I) source (e.g., CuI or CuSO₄/Sodium Ascorbate) organic-chemistry.org |

| Methyl but-3-yne-1-sulfonate | Aryl Azide | Methyl 1-(4-(aryl)-1H-1,2,3-triazol-1-yl)butane-4-sulfonate | Cu(I) source (e.g., CuI or CuSO₄/Sodium Ascorbate) nih.gov |

Beyond the formation of triazoles, the terminal alkyne of this compound derivatives can be used to create other valuable linkages and bioconjugates. jenabioscience.com The dual functionality of the parent molecule allows it to act as a heterobifunctional linker. For instance, the sulfonyl chloride can be reacted with a nucleophile, such as an amine group on a protein, while the alkyne remains available for subsequent coupling via CuAAC to another molecule containing an azide group. jenabioscience.com This strategy is widely employed for covalently linking different molecular entities, including biomolecules, polymers, and fluorescent dyes. jenabioscience.com While CuAAC is the most common application, other alkyne-based coupling reactions can also be envisioned for creating diverse conjugates.

Advanced Analytical and Spectroscopic Methods for Structural Elucidation in Research Context

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Product Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including But-3-yne-1-sulfonyl chloride and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.

In the ¹H NMR spectrum of this compound, the terminal alkyne proton (H-4) is expected to appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene group at C-2 would likely present as a triplet of triplets, coupling to both the terminal alkyne proton and the methylene group at C-1. The methylene group at C-1, being directly attached to the electron-withdrawing sulfonyl chloride group, would be the most deshielded of the aliphatic protons and is expected to appear as a triplet.

The ¹³C NMR spectrum would complement this information, with distinct signals for the two sp-hybridized carbons of the alkyne and the two sp³-hybridized carbons of the ethyl chain. The carbon atom bonded to the sulfonyl chloride group (C-1) would be significantly downfield due to the strong deshielding effect.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-1 (α-CH₂) | 3.8 - 4.2 | Triplet (t) | J = 7-8 |

| H-2 (β-CH₂) | 2.8 - 3.2 | Triplet of Triplets (tt) | J = 7-8, J = 2-3 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 60 - 65 |

| C-2 | 20 - 25 |

| C-3 | 80 - 85 |

Note: The data in the tables are predicted values and may vary based on the solvent and experimental conditions.

In the context of complex reaction mixtures resulting from the use of this compound as a building block, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning the structures of novel products.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies and Precise Product Identification

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of this compound and its reaction products with high accuracy. This precision is crucial for confirming molecular formulas and distinguishing between compounds with the same nominal mass.

In mechanistic studies, HRMS can be used to identify reaction intermediates and fragmentation patterns, providing evidence for proposed reaction pathways. The fragmentation of the this compound molecular ion under mass spectrometric conditions would be expected to involve the loss of the sulfonyl chloride group or cleavage of the carbon chain. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl).

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 151.9699 | Molecular ion (³⁵Cl) |

| [M+2]⁺ | 153.9670 | Molecular ion (³⁷Cl) |

| [M-SO₂Cl]⁺ | 53.0391 | Loss of sulfonyl chloride |

Note: The m/z values are predicted for the most abundant isotopes.

By analyzing the exact masses of product ions, researchers can deduce the elemental compositions of key intermediates and byproducts, which is essential for unraveling complex reaction mechanisms.

Spectroscopic Techniques in Reaction Monitoring and Kinetic Studies (e.g., IR, UV-Vis)

Spectroscopic techniques that provide real-time data are instrumental in monitoring the progress of reactions involving this compound and for conducting kinetic studies.

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can be employed to follow the disappearance of reactants and the appearance of products. The strong and characteristic absorption bands of the sulfonyl chloride group (typically around 1370 cm⁻¹ and 1180 cm⁻¹) and the terminal alkyne C-H stretch (around 3300 cm⁻¹) and C≡C stretch (around 2120 cm⁻¹) of this compound can be monitored over time. The formation of new functional groups in the product will also give rise to new characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy: While this compound itself does not have strong chromophores in the UV-Vis region, this technique can be highly effective for kinetic studies if the reaction produces a chromophoric product or if a colored reagent is consumed. By monitoring the change in absorbance at a specific wavelength over time, the reaction rate can be determined. This data is crucial for understanding the reaction mechanism and optimizing reaction conditions.

The combination of these advanced analytical and spectroscopic methods provides a powerful arsenal (B13267) for researchers to fully characterize this compound and to investigate its reactivity in detail, paving the way for its application in the synthesis of novel and complex molecules.

Future Directions and Emerging Research Avenues for But 3 Yne 1 Sulfonyl Chloride

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's shift towards green chemistry is expected to heavily influence the future production of But-3-yne-1-sulfonyl chloride. Current research into the synthesis of sulfonyl chlorides, in general, provides a roadmap for developing more eco-friendly methods for this specific compound.

Traditional synthesis often involves reagents that are hazardous and produce significant waste. Future methodologies will likely focus on minimizing environmental impact through several key strategies:

Oxidative Chlorination with Greener Reagents: The use of N-chlorosuccinimide (NCS) in conjunction with S-alkylisothiourea salts has been identified as a convenient and environmentally friendly method for synthesizing a variety of sulfonyl chlorides. wikipedia.orgorganic-chemistry.org This approach avoids the use of harsh chlorinating agents. Another promising avenue is bleach-mediated oxidative chlorosulfonation, which offers a more sustainable process.

Photocatalysis: Visible-light photocatalysis using heterogeneous catalysts, such as potassium poly(heptazine imide), presents a mild and sustainable alternative to traditional methods like Meerwein chlorosulfonylation for producing sulfonyl chlorides from arenediazonium salts. mpg.de Research could explore adapting these photocatalytic systems for the synthesis of aliphatic sulfonyl chlorides like this compound.

Flow Chemistry: The synthesis of sulfonyl chlorides can be highly exothermic and challenging to control on a large scale. rsc.orgmdpi.comnih.gov Continuous flow chemistry offers enhanced safety, better temperature control, and improved scalability. rsc.orgmdpi.comnih.gov Implementing a flow process for the synthesis of this compound could lead to a safer, more efficient, and scalable manufacturing process. rsc.orgmdpi.comnih.gov

| Synthetic Route | Key Advantages |

| Oxidative chlorination with NCS/S-alkylisothiourea salts | Environmentally friendly, convenient, avoids harsh reagents wikipedia.orgorganic-chemistry.org |

| Bleach-mediated oxidative chlorosulfonation | Sustainable, utilizes a common and inexpensive reagent |

| Photocatalysis | Mild reaction conditions, sustainable energy source mpg.de |

| Flow Chemistry | Enhanced safety, scalability, and process control rsc.orgmdpi.comnih.gov |

Expanding the Scope of Catalytic Transformations with Novel Catalytic Systems

The dual functionality of this compound opens up a vast array of possibilities for catalytic transformations. Future research will likely focus on leveraging both the sulfonyl chloride and the alkyne moieties with novel catalytic systems to create complex molecular architectures.

The terminal alkyne group is particularly amenable to a variety of metal-catalyzed reactions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This cornerstone of "click chemistry" allows for the efficient and specific formation of 1,2,3-triazoles. wikipedia.orgorganic-chemistry.orgacs.orgbroadpharm.comnih.gov By reacting this compound with various azides, a library of novel sulfonylated triazoles can be synthesized, which could have applications in medicinal chemistry and materials science.

Palladium and Rhodium Catalysis: Palladium and rhodium catalysts are well-known for their ability to mediate a wide range of transformations involving alkynes, such as cross-coupling reactions, cycloadditions, and carbonylations. Research into the reactions of this compound with these catalysts could lead to the development of novel synthetic methodologies for the construction of complex organic molecules.

Rational Design of New Reagents and Derivatives for Specific Synthetic Challenges

The inherent reactivity of the sulfonyl chloride group makes this compound an excellent starting point for the rational design of new reagents and functionalized molecules.

The sulfonyl chloride can be readily converted into a variety of other functional groups, including sulfonamides, sulfonate esters, and sulfones. echemcom.com This allows for the introduction of the but-3-ynyl moiety into a wide range of molecular scaffolds. For instance, the synthesis of novel sulfonamides by reacting this compound with various amines could generate compounds with potential biological activity. echemcom.comresearchgate.net

Furthermore, the alkyne group can serve as a handle for further functionalization. For example, the alkyne can be reduced to the corresponding alkene or alkane, or it can participate in various addition reactions. This versatility allows for the creation of a diverse library of derivatives with tailored properties for specific applications in drug discovery, agrochemicals, and materials science.

Exploration of Applications in Materials Science, Polymer Chemistry, and Supramolecular Chemistry

The unique structure of this compound makes it a highly attractive building block for the creation of advanced materials.

Polymer Chemistry: The terminal alkyne group can participate in polymerization reactions, such as those used in "click" polymerizations. This could enable the synthesis of novel polymers with sulfonyl-functionalized side chains, which may exhibit interesting properties such as altered solubility, thermal stability, or refractive index. The bifunctional nature of the molecule could also allow for the creation of cross-linked polymer networks.

Materials Science: The ability to incorporate both a sulfonyl group and an alkyne into materials offers exciting possibilities. For example, sulfonyl-containing materials can have applications in ion-exchange resins and membranes. The alkyne can be used to further modify the material's surface or bulk properties through post-polymerization modification.

Supramolecular Chemistry: The rigid alkyne unit and the potential for hydrogen bonding through sulfonamide derivatives make this compound a compelling building block for the construction of macrocycles and other supramolecular architectures. mdpi.com These structures could find applications in host-guest chemistry, molecular sensing, and catalysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing But-3-yne-1-sulfonyl chloride with high purity?

- Methodological Answer : this compound is typically synthesized via sulfonation of the corresponding alkyne precursor, followed by chlorination. Key steps include:

- Reaction Conditions : Use of inert solvents (e.g., dichloromethane) under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the product .

- Validation : Purity is confirmed via <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR spectroscopy, with characteristic peaks for sulfonyl chloride (S=O stretch at ~1370 cm<sup>-1</sup>) and alkyne (C≡C stretch at ~2100 cm<sup>-1</sup>) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Storage : Store in airtight, amber-glass containers under dry, inert gas (e.g., argon) at 2–8°C to prevent moisture-induced hydrolysis .

- Emergency Response : For skin contact, rinse immediately with copious water for 15 minutes; for spills, neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers design experiments to investigate the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Experimental Variables : Test nucleophiles (e.g., amines, alcohols) with varying steric/electronic profiles in different solvents (e.g., DMF vs. THF).

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via HPLC or <sup>19</sup>F NMR (if fluorinated analogs are used) to determine dominant pathways .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reactive intermediates and transition states, correlating with experimental yields .

Q. How to resolve contradictions in literature regarding the hydrolytic stability of this compound in aqueous media?

- Methodological Answer :

- Controlled Hydrolysis Studies : Perform pH-dependent stability assays (pH 2–12) using buffered solutions. Monitor degradation via UV-Vis spectroscopy (λmax ~260 nm for sulfonic acid byproducts) .

- Isolation of Intermediates : Use low-temperature (<0°C) quenching and LC-MS to identify transient species (e.g., sulfenic acids) that may explain divergent stability reports .

- Cross-Validation : Compare kinetic data across multiple labs using standardized protocols (e.g., IUPAC guidelines) to eliminate experimental variability .

Q. What strategies enable the use of this compound in site-selective protein modification?

- Methodological Answer :

- Targeting Cysteine Residues : Optimize reaction pH (7.5–8.5) to enhance thiolate nucleophilicity. Use LC-MS/MS to confirm sulfonylation sites .

- Competitive Reactivity : Compare labeling efficiency in the presence of competing nucleophiles (e.g., lysine or tyrosine residues) to assess specificity .

- In-Silico Screening : Molecular docking simulations (e.g., AutoDock) predict accessible residues, guiding mutagenesis studies to validate reactivity .

Data Presentation & Reproducibility

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

- Methodological Answer :

- Detailed Protocols : Report exact molar ratios, reaction times, and purification gradients. For example: "The reaction was stirred at −20°C for 12 h, then purified via silica gel (70–230 mesh) with 3:1 hexane/EtOAc" .

- Supplementary Data : Include raw NMR spectra, HPLC chromatograms, and crystallographic data (if available) in supporting information .

- Error Analysis : Quantify batch-to-batch variability (e.g., ±5% yield) and disclose adjustments made during optimization .

Q. What analytical techniques are most effective for detecting trace impurities in this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Identify low-abundance byproducts (e.g., sulfonic acids or dimerized species) with ppm-level accuracy .

- Headspace GC-MS : Detect volatile impurities (e.g., residual solvents or chlorinated side products) .

- Elemental Analysis : Confirm stoichiometry (C, H, S, Cl) to validate synthetic fidelity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.